CCT241533 hydrochloride
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Overview
Description
CCT241533 hydrochloride is a selective inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 3 nM . It has been found to block Chk2 activity in human cancer cell lines and potentiate the cytotoxicity of the PARP inhibitors .
Molecular Structure Analysis
The molecular structure of CCT241533 hydrochloride is confirmed by X-ray crystallography to bind to CHK2 in the ATP pocket .
Chemical Reactions Analysis
CCT241533 hydrochloride has been shown to block CHK2 activity in human tumor cell lines in response to DNA damage. This is demonstrated by the inhibition of CHK2 autophosphorylation at S516, band-shift mobility changes, and HDMX degradation .
Scientific Research Applications
Cancer Research
CCT241533 hydrochloride is a selective inhibitor of checkpoint kinase 2 (Chk2) with an IC50 of 3 nM . Chk2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks .
Application
In human cancer cell lines, CCT241533 hydrochloride blocks Chk2 activity and potentiates the cytotoxicity of the PARP inhibitors, rucaparib, AG-1447, and olaparib .
Method of Application
The compound binds to Chk2 in the ATP pocket, inhibiting its activity . It is used in vitro with human cancer cell lines to study its effects on Chk2 activity and the cytotoxicity of PARP inhibitors .
Saliva Analysis
CCT241533 hydrochloride might be used in the detection of cortisol in saliva .
Application
The compound could potentially be used in a system for detecting small molecular weight analytes in complex matrices, such as cortisol in saliva .
Method of Application
A standard curve for detection of cortisol in saliva could be generated with CCT241533 hydrochloride . The detection limit is mentioned as 1.0 ng/ml (3.6 nM), which is sufficiently sensitive for clinical use .
Results
The system could be useful for a wide range of applications where small molecular weight analytes are found in complex matrices .
Safety And Hazards
Future Directions
The potential of CCT241533 hydrochloride as a drug target is still unclear, but inhibitors of CHK2 may increase the efficacy of genotoxic cancer therapies in a p53 mutant background by eliminating one of the checkpoints or DNA repair pathways contributing to cellular resistance . Consequently, CHK2 inhibitors may exert therapeutic activity in combination with PARP inhibitors .
properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CCT241533 hydrochloride | |
CAS RN |
1431697-96-9 |
Source
|
Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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